Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138075-94-0
VCID: VC7103505
InChI: InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H
SMILES: COC(=O)C1CC12CCC(CC2)N.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride

CAS No.: 2138075-94-0

Cat. No.: VC7103505

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride - 2138075-94-0

Specification

CAS No. 2138075-94-0
Molecular Formula C10H18ClNO2
Molecular Weight 219.71
IUPAC Name methyl 6-aminospiro[2.5]octane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H
Standard InChI Key GDBKCOPYHYYEPK-UHFFFAOYSA-N
SMILES COC(=O)C1CC12CCC(CC2)N.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s defining feature is its spiro[2.5]octane system, where two rings—a cyclopropane and a cyclohexane—share a single carbon atom. This rigid, three-dimensional structure imposes steric constraints that influence reactivity and molecular interactions . The amine (-NH2_2) and methyl carboxylate (-COOCH3_3) groups are positioned at the 6- and 1-positions, respectively, creating a polar-nonpolar dichotomy critical for solubility and binding properties .

Spectroscopic and Computational Descriptors

The SMILES notation COC(=O)C1CC12CCC(CC2)N.Cl encapsulates the connectivity, highlighting the spiro junction (C1CC12) and the hydrochloride counterion . The InChIKey GDBKCOPYHYYEPK-UHFFFAOYSA-N provides a unique identifier for database searches, while the predicted collision cross section (CCS) for the [M+H]+ adduct is 142.2 Ų, suggesting a compact conformation in gas-phase analyses .

Table 1: Key Structural and Computational Properties

PropertyValueSource
Molecular FormulaC10H18ClNO2\text{C}_{10}\text{H}_{18}\text{ClNO}_{2}
Molecular Weight219.71 g/mol
SMILESCOC(=O)C1CC12CCC(CC2)N.Cl
InChIKeyGDBKCOPYHYYEPK-UHFFFAOYSA-N
Predicted CCS ([M+H]+)142.2 Ų

Synthesis and Manufacturing Considerations

Synthetic Routes

While explicit protocols for synthesizing methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride remain undocumented in public literature, analogous spiro compounds are typically constructed via:

  • Cycloaddition reactions, such as [2+1] cyclopropanations using carbenes or transition-metal catalysts.

  • Ring-closing metathesis to form the spiro core, followed by functionalization of the amine and ester groups.
    The hydrochloride salt likely forms during final-stage purification via treatment with hydrochloric acid, enhancing stability and crystallinity .

Challenges in Scalability

The strained cyclopropane ring poses synthetic challenges, including susceptibility to ring-opening under acidic or basic conditions. Steric hindrance at the spiro carbon may also impede functional group transformations, necessitating tailored catalytic systems.

ParameterSpecificationSource
GHS Hazard StatementsH315, H319, H335
Recommended PPEGloves, goggles, ventilation
Storage Conditions2–8°C in inert atmosphere

Comparative Analysis with Analogues

Methyl 6-Azaspiro[2.5]octane-1-Carboxylate

Removing the amine group yields a related compound (CAS 874440-82-1), which exhibits reduced polarity (XLogP3-AA = 0.4) and a molecular weight of 169.22 g/mol . This analogue lacks the hydrochloride counterion, impacting solubility and ionic interactions.

Table 3: Structural and Functional Comparison

ParameterMethyl 6-Aminospiro[2.5]octane-1-Carboxylate HydrochlorideMethyl 6-Azaspiro[2.5]octane-1-Carboxylate
Molecular FormulaC10H18ClNO2\text{C}_{10}\text{H}_{18}\text{ClNO}_{2}C9H15NO2\text{C}_{9}\text{H}_{15}\text{NO}_{2}
Molecular Weight219.71 g/mol169.22 g/mol
Key Functional GroupsAmine, ester, hydrochlorideEster, azaspiro
Predicted CCS ([M+H]+)142.2 Ų147.4 Ų

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